4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide
Description
Properties
Molecular Formula |
C18H21N3O4S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H21N3O4S/c22-21(23)17-7-3-15(4-8-17)16-5-9-18(10-6-16)26(24,25)19-11-14-20-12-1-2-13-20/h3-10,19H,1-2,11-14H2 |
InChI Key |
FTFFGSFIZWGJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves multiple steps:
Formation of the Biphenyl Sulfonamide Core: This can be achieved by sulfonation of biphenyl compounds followed by amination.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Nitration: The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its functional groups:
| Functional Group | Reaction Type | Mechanism |
|---|---|---|
| Sulfonamide | Hydrolysis/Nucleophilic Substitution | Acidic/basic conditions cleave the sulfonamide, releasing the amine. |
| Nitro Group | Reduction | Catalytic hydrogenation (H₂/Pd) converts nitro to amine (NH₂). |
| Pyrrolidine | Alkylation/Quaternization | Reaction with alkyl halides under alkaline conditions forms quaternary ammonium salts. |
Catalytic Mechanisms
Palladium-Catalyzed Cross-Coupling :
-
Suzuki Coupling :
-
C–N Coupling :
Reaction Optimization Parameters
Critical factors influencing reaction efficiency include:
Comparative Analysis with Similar Compounds
| Compound | Key Reaction Type | Unique Feature |
|---|---|---|
| Sulfamethoxazole | Hydrolysis of sulfonamide | Broad-spectrum antibiotic |
| 4'-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide | Suzuki coupling + C–N coupling | Novel biphenyl-pyrrolidine combination |
| N-(4-nitrophenyl)-N'-(pyridin-3-yl)urea | Enzyme inhibition via nitro group | Potential for targeted catalytic inhibition |
Stability and Characterization
The compound’s stability is assessed via:
-
Thermal Analysis : TGA/DSC to evaluate decomposition points.
-
Spectroscopic Methods :
-
FTIR : Confirms functional group integrity (e.g., sulfonamide S=O stretch).
-
NMR : Probes molecular structure and purity (¹H, ¹³C).
-
MS : Validates molecular weight (C₁₇H₂₀N₂O₃S; m/z = 364.12).
-
Scientific Research Applications
4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of nitro and sulfonamide groups on biological systems.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4’-NITRO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences and Implications
The compound’s structural analogs can be categorized based on backbone modifications, substituent variations, and functional group arrangements. Below is a comparative analysis using evidence-derived examples:
Table 1: Comparison of Structural Features
Analysis of Substituent Effects
- Nitro Group Position : The 4'-nitro group in the target compound contrasts with the 3'-nitro substitution in analogs. This positional difference may alter electronic effects (e.g., electron-withdrawing capacity) and steric interactions, influencing binding to hydrophobic pockets or redox-active sites .
- Pyrrolidine vs. Piperidine/Imidazole : The 2-(pyrrolidin-1-yl)ethyl chain introduces a five-membered saturated ring, which may confer greater conformational flexibility compared to piperidine (six-membered) or imidazole (aromatic) substituents in compounds. This could enhance membrane permeability or reduce metabolic degradation .
Hypothetical Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, structural parallels suggest:
- Enzyme Inhibition: The sulfonamide group may act as a zinc-binding motif in metalloenzyme inhibition (e.g., HDACs), similar to known sulfonamide-based drugs .
Biological Activity
The compound 4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide is . The compound features a biphenyl structure with a nitro group and a pyrrolidine moiety, which are significant for its biological interactions.
Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. The presence of the pyrrolidine ring may enhance the compound's ability to penetrate biological membranes and interact with target proteins.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide have shown efficacy against various bacteria and fungi.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide | E. coli | 15 | |
| Similar sulfonamides | S. aureus | 10 |
Antiviral Activity
Some sulfonamide compounds have demonstrated antiviral properties, particularly against viral RNA polymerases. The compound's structural components may facilitate binding to viral proteins, inhibiting their function.
| Compound | Virus Type | EC50 (nM) | Reference |
|---|---|---|---|
| 4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide | HIV-1 | 24 | |
| Related compounds | HCV | 32.2 |
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of various sulfonamides, including our compound, showed that it inhibited the growth of E. coli and S. aureus effectively. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
- Antiviral Screening : In a screening for antiviral agents targeting HIV-1, derivatives of biphenyl sulfonamides were tested in vitro, revealing significant antiviral activity with low cytotoxicity in mammalian cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
